

Mavodelpar for Mitochondrial Myopathies: A Comparative Analysis of a PPAR δ Agonist Approach

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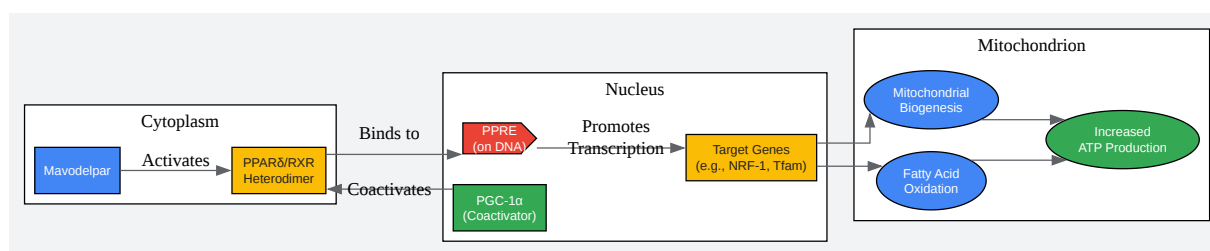
This guide provides a comparative analysis of mavodelpar, an investigational peroxisome proliferator-activated receptor delta (PPAR δ) agonist, and its intended impact on mitochondrial dysfunction stemming from mitochondrial DNA (mtDNA) defects. While the pivotal clinical trial for mavodelpar in Primary Mitochondrial Myopathies (PMM) did not meet its endpoints, an examination of its mechanism and trial design in the context of other therapeutic strategies offers valuable insights for the future of mitochondrial disease drug development.

Mavodelpar: A Focus on Mitochondrial Biogenesis

Mavodelpar (formerly **REN001**) is a potent and selective agonist of the PPAR δ nuclear receptor.^{[1][2]} The therapeutic hypothesis was that activating PPAR δ would stimulate a transcriptional cascade leading to enhanced mitochondrial function and biogenesis.^[1] This mechanism involves the upregulation of genes crucial for fatty acid oxidation and the creation of new mitochondria, aiming to compensate for the energy deficit characteristic of PMM.^{[1][3]} PMM are a group of rare genetic disorders caused by mutations or deletions in mtDNA or nuclear DNA (nDNA), which impair the mitochondria's ability to produce ATP, leading to significant energy deficits in tissues with high energy demand like muscle and brain.^{[1][4]}

The PPAR δ Signaling Pathway

Mavodelpar, as a PPAR δ agonist, was designed to activate the PPAR δ receptor. This receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. A key coactivator in this pathway is PGC-1 α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis.[5][6] Activation of this pathway was expected to increase the machinery for fatty acid oxidation and the number of mitochondria, thereby boosting cellular energy production.[3][6]



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Caption: Mavodelpar's Proposed PPAR δ Signaling Pathway

Clinical Evaluation: The STRIDE Trial

The primary investigation into mavodelpar's efficacy in PMM due to mtDNA defects was the STRIDE study, a global, randomized, double-blind, placebo-controlled Phase 2b trial.[4][7]

Experimental Protocol: 12-Minute Walk Test (12MWT)

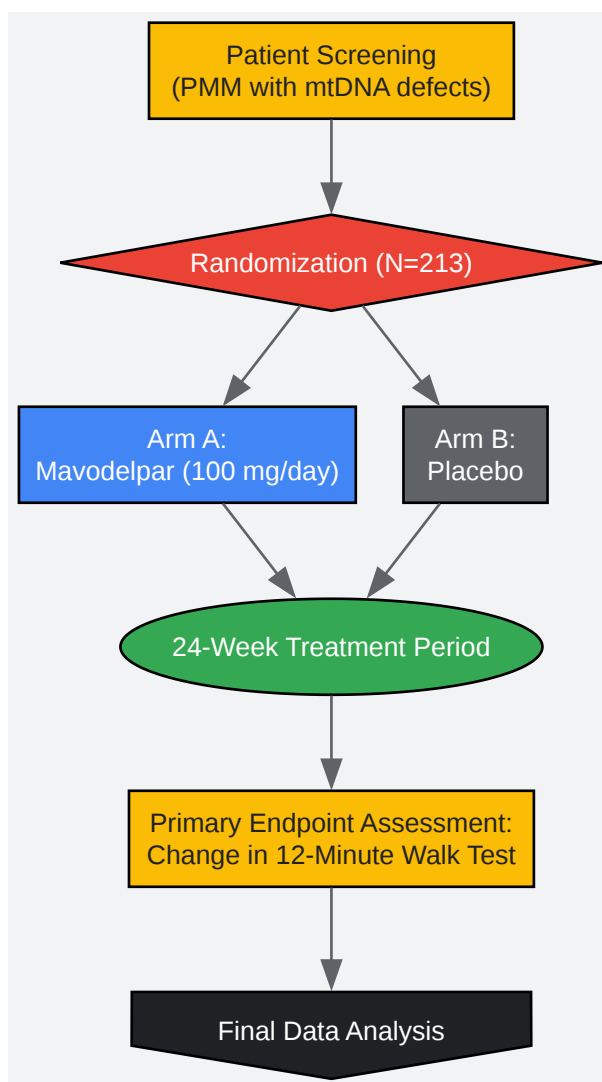
The protocol for the primary efficacy endpoint, the 12MWT, is a standardized assessment of functional exercise capacity.

- Objective: To measure the maximum distance a participant can walk in 12 minutes along a flat, hard-surfaced corridor.
- Procedure:

- Participants are instructed to walk as far as possible for 12 minutes, turning around at marked endpoints of a measured track.
- Standardized encouragement is provided at specific intervals.
- Participants are permitted to stop and rest if necessary, but the timer continues.
- The total distance walked is recorded.
- Outcome Measure: The change in distance walked from baseline to the 24-week endpoint.[\[7\]](#)
[\[8\]](#)

STRIDE Trial Workflow

The STRIDE study followed a structured clinical trial workflow from participant screening to final analysis.



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Caption: STRIDE Clinical Trial Workflow

Quantitative Data and Outcomes

The STRIDE trial did not meet its primary or secondary efficacy endpoints.[4][8] Consequently, the development of mavodelpar for PMM was suspended.[7] While specific quantitative results from the trial are pending final analysis and publication, the key design elements are summarized below.[4]

Parameter	Mavodelpar (STRIDE Trial)
Drug Target	Peroxisome Proliferator-Activated Receptor Delta (PPAR δ)
Mechanism	Transcriptional upregulation of mitochondrial biogenesis & fatty acid oxidation
Patient Population	Adults with Primary Mitochondrial Myopathy (PMM) due to mtDNA defects
Dosage	100 mg, once daily
Trial Phase	Phase 2b (Pivotal)
Primary Endpoint	Change from baseline in 12-Minute Walk Test (12MWT) at 24 weeks
Secondary Endpoint	Change from baseline in PROMIS® Short Form Fatigue 13a score
Outcome	Did not meet primary or secondary endpoints

Comparative Landscape of Therapeutic Strategies

Mavodelpar's approach of inducing mitochondrial biogenesis is one of several strategies being explored for mitochondrial diseases. A comparison with alternatives highlights the diverse efforts to tackle these complex disorders.

Therapeutic Strategy	Example Drug(s)	Mechanism of Action	Potential Application in mtDNA Defects
PPAR δ Agonism	Mavodelpar, Bocidelpar	Induces mitochondrial biogenesis and fatty acid oxidation by activating the PPAR δ transcriptional pathway. [7] [9]	Aims to increase the number of functional mitochondria to compensate for defective ones.
Cardiolipin Stabilization	Elamipretide	Binds to and stabilizes cardiolipin, a key lipid of the inner mitochondrial membrane, to improve electron transport chain function and ATP production. [10] [11]	Aims to improve the function of existing mitochondria by preserving membrane integrity.
Electron Chain Enhancement	Coenzyme Q10, Idebenone	Act as electron carriers in the electron transport chain, potentially bypassing defects and reducing oxidative stress. [12] [13]	Directly supports the compromised oxidative phosphorylation process.
Antioxidants	Vitamin E, N-acetylcysteine	Reduce levels of reactive oxygen species (ROS) generated by dysfunctional mitochondria, thereby limiting cellular damage. [14]	Mitigates the downstream damaging effects of mitochondrial dysfunction.

Mitochondrial Biogenesis (Other)	Bezafibrate (PPAR pan-agonist)	Activates multiple PPAR isoforms (α , γ , δ) to broadly stimulate mitochondrial biogenesis and metabolic gene expression.[6][14]	Similar to mavodelpar, aims to increase mitochondrial mass.
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Conclusion

The journey of mavodelpar underscores the significant challenges in developing treatments for mitochondrial diseases. Although the STRIDE trial was unsuccessful, the data generated are crucial for the scientific community.[4][8] The PPAR δ pathway remains a target of interest, and the lessons learned from mavodelpar will inform the design of future trials and the development of next-generation therapeutics. Comparing the biogenesis--focused strategy of mavodelpar with membrane-stabilizing and electron-transport-enhancing approaches illustrates a multifaceted and evolving landscape in the quest for effective therapies for patients with debilitating mitochondrial DNA defects.

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